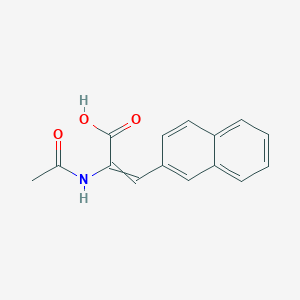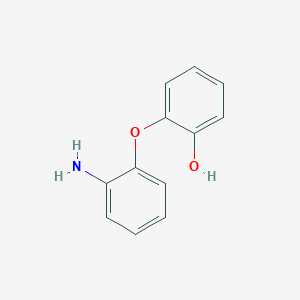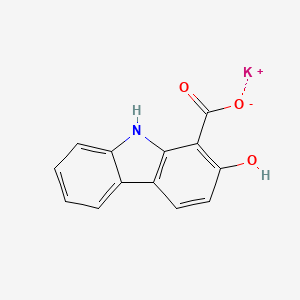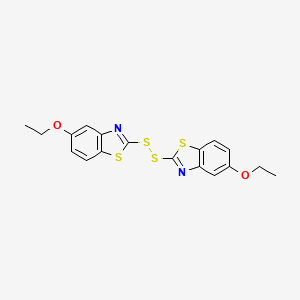
2,2'-Disulfanediylbis(5-ethoxy-1,3-benzothiazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole): is a chemical compound known for its unique structural properties and potential applications in various fields. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is characterized by the presence of two benzothiazole rings connected by a disulfide bond, with ethoxy groups attached to the 5th position of each benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole) typically involves the following steps:
Formation of Benzothiazole Rings: The initial step involves the synthesis of benzothiazole rings.
Introduction of Ethoxy Groups: The ethoxy groups are introduced by reacting the benzothiazole rings with ethyl iodide in the presence of a base such as potassium carbonate.
Formation of Disulfide Bond: The final step involves the oxidation of the thiol groups to form the disulfide bond, connecting the two benzothiazole rings. This can be achieved using oxidizing agents such as hydrogen peroxide or iodine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole) undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Sodium borohydride, dithiothreitol.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,2’-Disulfanediylbis(1,3-benzothiazole): Similar structure but lacks the ethoxy groups.
2-Mercaptobenzothiazole: Contains a thiol group instead of a disulfide bond.
Benzothiazole: The simplest form, containing only the benzothiazole ring without additional functional groups.
Uniqueness
2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole) is unique due to the presence of ethoxy groups and a disulfide bond, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
90382-11-9 |
|---|---|
Molecular Formula |
C18H16N2O2S4 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
5-ethoxy-2-[(5-ethoxy-1,3-benzothiazol-2-yl)disulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H16N2O2S4/c1-3-21-11-5-7-15-13(9-11)19-17(23-15)25-26-18-20-14-10-12(22-4-2)6-8-16(14)24-18/h5-10H,3-4H2,1-2H3 |
InChI Key |
TZLCHAIMMFAIAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC(=N2)SSC3=NC4=C(S3)C=CC(=C4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






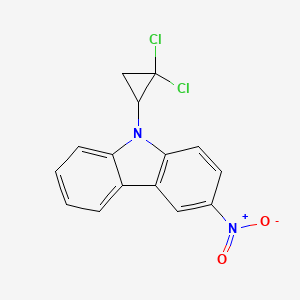
![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
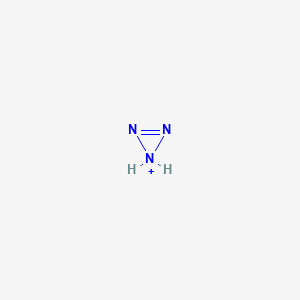
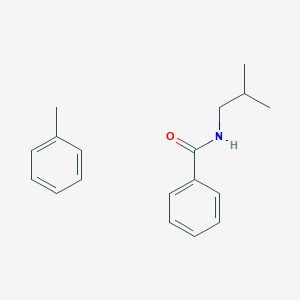
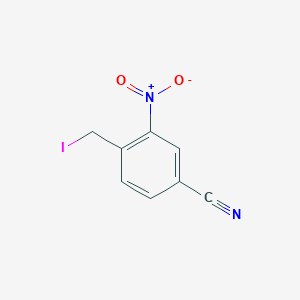
![1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B14364200.png)
